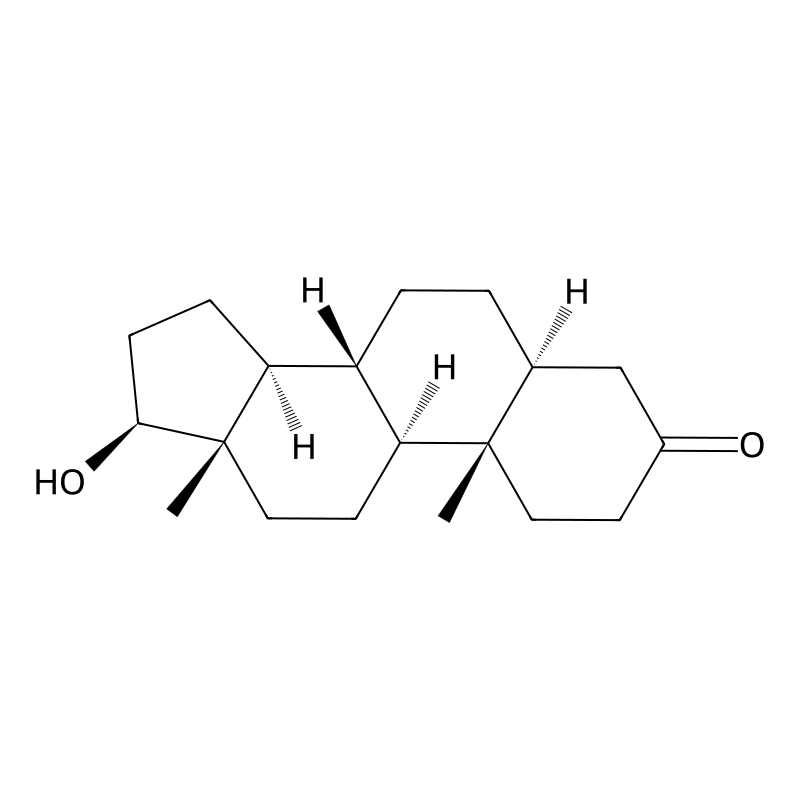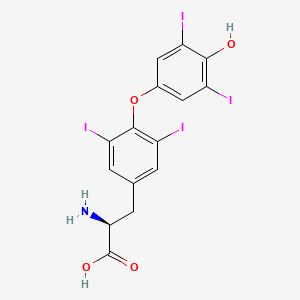Biomarket & Metabolite Standards
CAS No.:521-18-6
Molecular Formula:C19H30O2
Molecular Weight:290.4 g/mol
Availability:
In Stock
CAS No.:62-31-7
Molecular Formula:C8H12ClNO2
Molecular Weight:189.64 g/mol
Availability:
In Stock
CAS No.:53-16-7
Molecular Formula:C18H22O2
Molecular Weight:270.4 g/mol
Availability:
In Stock
CAS No.:51-48-9
Molecular Formula:C15H11I4NO4
Molecular Weight:776.87 g/mol
Availability:
In Stock
CAS No.:6893-02-3
Molecular Formula:C15H12I3NO4
Molecular Weight:650.97 g/mol
Availability:
In Stock
CAS No.:387-79-1
Molecular Formula:C21H32O3
Molecular Weight:332.5 g/mol
Availability:
In Stock





